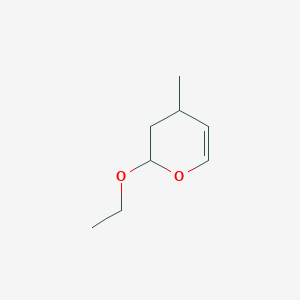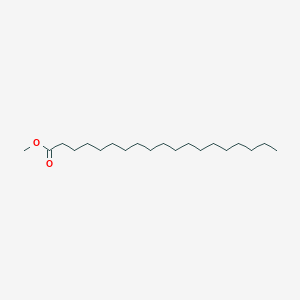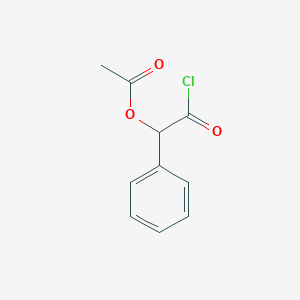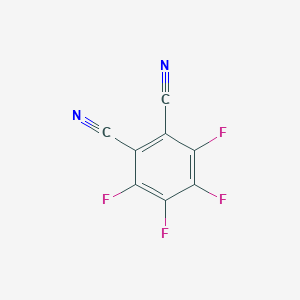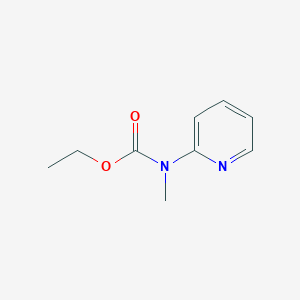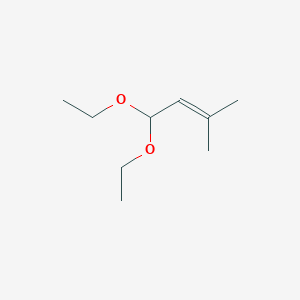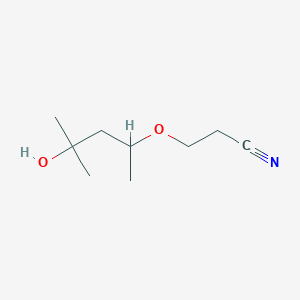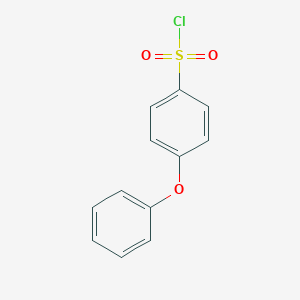
4-苯氧基苯磺酰氯
概述
描述
4-Phenoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C12H9ClO3S . It is commonly used in laboratory settings .
Molecular Structure Analysis
The molecular structure of 4-phenoxybenzenesulfonyl chloride consists of a benzene ring attached to a sulfonyl chloride group (SO2Cl) and a phenoxy group (C6H5O-) . The average molecular mass is 268.716 Da .Physical And Chemical Properties Analysis
4-Phenoxybenzenesulfonyl chloride appears as crystals, powder, or a fused solid. It has a white to cream to pale yellow color. Its melting point ranges from 38.0 to 48.0°C .科学研究应用
Application in the Synthesis of Aromatic Polysulfones
Specific Scientific Field
The specific scientific field is Polymer Science .
Comprehensive and Detailed Summary of the Application
4-Phenoxybenzenesulfonyl Chloride is used in the synthesis of aromatic polysulfones . Polysulfones are a class of condensation heterochain polymers containing sulfonic groups (‒SO2–) in the main chain . They are high-performance polymers developed for application in conditions of high operating temperatures, high mechanical loading, aggressive chemical media, and high-energy radiation .
Detailed Description of the Methods of Application or Experimental Procedures
The synthesis of aromatic polysulfones involves the self-condensation of 4-phenoxybenzenesulfonyl chloride. This occurs during the substitution of the sulfonyl group by a С–О bond with the formation of a strictly linear polymer .
Thorough Summary of the Results or Outcomes Obtained
The result of this process is the production of aromatic polysulfones. These polymers have high thermal and physical-mechanical properties, which allow them to be classified as high-performance polymers . They are stable against external impact, which conditions their chemical inertness, hydrolytic stability, and stability against the influence of acidic and alkali media .
安全和危害
属性
IUPAC Name |
4-phenoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3S/c13-17(14,15)12-8-6-11(7-9-12)16-10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZPONOMFWAPRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383382 | |
| Record name | 4-phenoxybenzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenoxybenzenesulfonyl Chloride | |
CAS RN |
1623-92-3 | |
| Record name | 4-phenoxybenzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenoxybenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




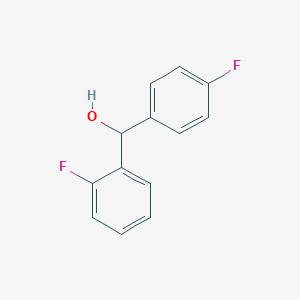

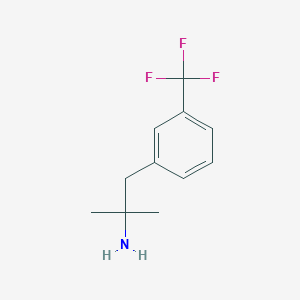
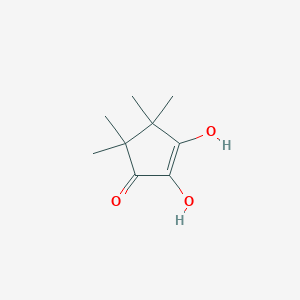
![[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid](/img/structure/B154466.png)
